Amlodipine maleate is derived from amlodipine, which was patented in 1982 and approved for medical use in 1990. It belongs to the class of medications known as calcium channel blockers, specifically the dihydropyridine subclass. These drugs are primarily used to treat high blood pressure and angina pectoris by inhibiting calcium ion influx into vascular smooth muscle and cardiac muscle cells, leading to vasodilation and reduced myocardial oxygen demand .
The synthesis of amlodipine maleate involves the reaction of amlodipine or its acid addition salts with maleic acid under acidic conditions. The process can be summarized as follows:
This method allows for the production of high-purity amlodipine maleate suitable for pharmaceutical applications.
The molecular formula for amlodipine maleate is , with a molar mass of approximately 408.88 g/mol . The structure consists of a dihydropyridine ring system that includes:
The molecular structure allows for effective interaction with calcium channels in vascular smooth muscle cells, which is crucial for its pharmacological effects .
Amlodipine maleate can undergo various chemical reactions relevant to its stability and activity:
Amlodipine acts primarily as an angioselective calcium channel blocker. Its mechanism involves:
Amlodipine maleate exhibits several important physical and chemical properties:
Amlodipine maleate is widely used in clinical settings for:
Amlodipine maleate is the maleate salt form of amlodipine, a dihydropyridine (DHP) derivative. Its systematic IUPAC name is 3-ethyl 5-methyl (4RS)-2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate (Z)-but-2-enedioate. The compound carries the CAS Registry Number 88150-47-4 and is alternatively designated as UK-48340 maleate or Amvaz® in pharmaceutical contexts [9]. Its molecular formula is C₂₄H₂₉ClN₂O₉, with a molecular weight of 524.95 g/mol [9]. Structurally, it features the characteristic 1,4-dihydropyridine ring substituted with an ortho-chlorophenyl group at C4 and an aminoalkoxymethyl side chain at C2, which confers both water solubility and prolonged pharmacokinetics [5] [9]. The maleate counterion (derived from maleic acid) enhances stability and crystallinity, critical for pharmaceutical formulation.
Property | Value |
---|---|
IUPAC Name | 3-ethyl 5-methyl (4RS)-2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate (Z)-but-2-enedioate |
CAS Registry Number | 88150-47-4 |
Molecular Formula | C₂₄H₂₉ClN₂O₉ |
Molecular Weight | 524.95 g/mol |
Synonyms | UK-48340 maleate, Amvaz® |
Salt Former | Maleic acid |
Amlodipine was patented in 1982 by Pfizer and received FDA approval in 1987 as amlodipine besylate (Norvasc®) [1] [5]. The development of amlodipine maleate emerged from efforts to optimize the physicochemical properties of the parent compound. Unlike first-generation DHPs (e.g., nifedipine), amlodipine’s unique aminoethoxy side chain confers high ionization (>90% at physiological pH), resulting in a prolonged terminal elimination half-life of 30–50 hours and near-complete oral bioavailability (64–90%) [1] [5]. This pharmacokinetic profile enabled once-daily dosing, significantly improving patient compliance over shorter-acting calcium channel blockers.
Pharmacologically, amlodipine maleate functions as a potent arterial-selective vasodilator. By inhibiting voltage-gated L-type calcium channels in vascular smooth muscle, it reduces calcium influx, leading to decreased systemic vascular resistance without significant cardiodepression [8]. Landmark clinical trials, such as the Anglo-Scandinavian Cardiac Outcomes Trial (ASCOT), demonstrated that amlodipine-based regimens reduced cardiovascular mortality by 24% compared to atenolol-based therapy, cementing its role in hypertension management [1].
Within the dihydropyridine class, amlodipine maleate is distinguished by its high vascular selectivity and kinetic binding profile. DHP blockers exhibit structure-dependent activity: the ortho-chlorophenyl group at C4 enhances receptor affinity, while the C2 aminoethoxy moiety promotes sustained channel binding [3] [8]. Unlike non-DHP calcium channel blockers (e.g., verapamil, diltiazem), amlodipine has minimal effects on cardiac nodal tissue or contractility at therapeutic doses, making it unsuitable for arrhythmia management but ideal for hypertension and angina [8].
Key differentiators include:
Compound | Half-Life (h) | Vascular Selectivity (vs. Cardiac) | Bioavailability (%) |
---|---|---|---|
Amlodipine | 30–50 | 10–20:1 | 64–90 |
Nifedipine | 2–5 | 5–10:1 | 45–70 |
Felodipine | 11 | 10–15:1 | 15–25 |
Nicardipine | 8–9 | 5–10:1 | 35 |
The therapeutic impact of amlodipine maleate is further evidenced by its inclusion in fixed-dose combinations (e.g., with olmesartan or atorvastatin), which target multifactorial cardiovascular risk [5] [7]. Its dominance is reflected in global prescribing patterns: in 2022, amlodipine was the fifth most prescribed drug in the United States (70+ million prescriptions) and consistently ranked among Australia’s top 10 medications from 2017–2023 [5].
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8